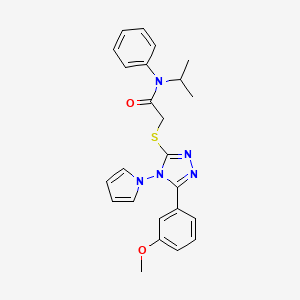![molecular formula C22H24N4O5S B2992147 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 442881-21-2](/img/structure/B2992147.png)
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a methoxyphenyl group, an oxadiazole ring, a sulfonyl group, and a methylpiperidinyl group. These groups could potentially contribute to the compound’s reactivity and biological activity .
Synthesis Analysis
While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized through reactions involving acylation, substitution, and cyclization .Molecular Structure Analysis
The compound has a complex structure with multiple rings and functional groups. The presence of the oxadiazole ring, a five-membered ring containing two nitrogen atoms and one oxygen atom, is particularly notable .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase the compound’s polarity .Scientific Research Applications
Pharmacological Applications
Research has shown that derivatives similar to N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide possess significant pharmacological properties. For instance, a study on new selective and potent 5-HT(1B/1D) antagonists revealed the synthesis and pharmacological evaluation of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, demonstrating their potential in enhancing serotonin release and inhibiting acetylcholine release reduction induced by selective serotonin reuptake inhibitors (SSRIs) (Liao et al., 2000). Another study focused on the development of nonpeptide angiotensin II antagonists for imaging purposes, showcasing the potential of sulfonamide derivatives in medical diagnostics (Hamill et al., 1996).
Chemical and Material Applications
Compounds with the 1,3,4-oxadiazole moiety, similar to the target compound, have been explored for their applications in materials science, particularly as corrosion inhibitors. A study on the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole indicated its excellent performance as a steel corrosion inhibitor in sulfuric acid media, revealing insights into the adsorption behavior and efficiency of such compounds in protecting metals from corrosion (Bouklah et al., 2006).
Antimicrobial and Anticancer Research
Research into the antimicrobial and anticancer potentials of 1,3,4-oxadiazole derivatives has been significant. For example, the synthesis and antimicrobial screening of thiazolidin-4-one derivatives incorporating the thiazole ring highlighted the potential of these compounds in treating microbial diseases (Desai et al., 2013). Another study reported on the synthesis and antiproliferative activity of N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogs, demonstrating their efficacy against various cancer cell lines and indicating their potential as antiproliferative agents (Ahsan et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-15-11-13-26(14-12-15)32(28,29)19-9-5-16(6-10-19)20(27)23-22-25-24-21(31-22)17-3-7-18(30-2)8-4-17/h3-10,15H,11-14H2,1-2H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDGSKPJBRZRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
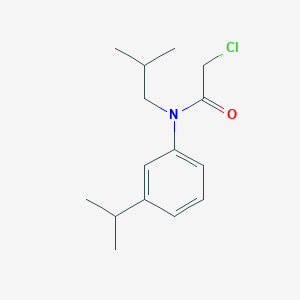
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)acrylonitrile](/img/structure/B2992065.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methoxy-2,2-dimethylbutanamide](/img/structure/B2992067.png)
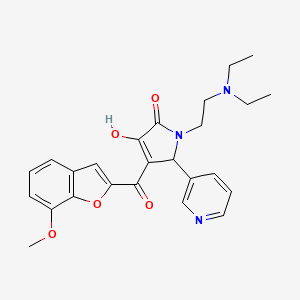
![3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dichlorophenyl)-1-propanone](/img/structure/B2992072.png)
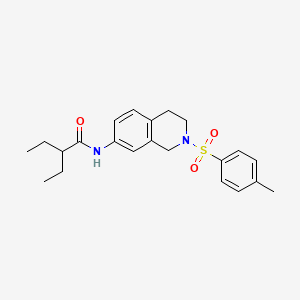
![N-(3-chloro-4-methylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2992076.png)
![4-chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2992077.png)
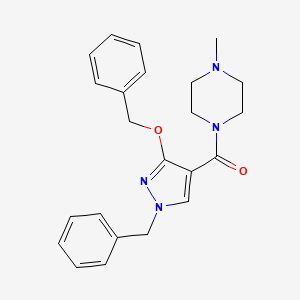
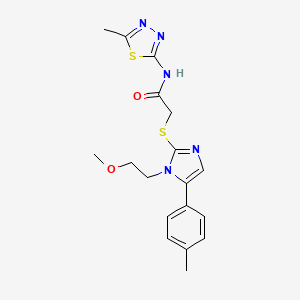
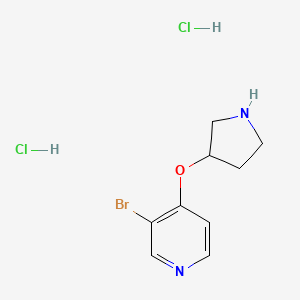
![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide](/img/structure/B2992083.png)
